(Octahydro-cyclopenta[1,4]oxazin-7-yl)-methanol
Description
(Octahydro-cyclopenta[1,4]oxazin-7-yl)-methanol is a bicyclic compound featuring an octahydro-cyclopentaoxazine core fused with a hydroxymethyl (-CH2OH) substituent. This structure combines a saturated cyclopentane ring with a 1,4-oxazine heterocycle, conferring unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
tert-butyl 7-(hydroxymethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-6-7-17-11-9(8-15)4-5-10(11)14/h9-11,15H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVTVAZLFRCNNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2C1CCC2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-(hydroxymethyl)-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(Octahydro-cyclopenta[1,4]oxazin-7-yl)-methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group into a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(Octahydro-cyclopenta[1,4]oxazin-7-yl)-methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 7-(hydroxymethyl)-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between (Octahydro-cyclopenta[1,4]oxazin-7-yl)-methanol and related compounds:
Key Observations:
- Heterocycle Differences : The target compound’s 1,4-oxazine ring contains both oxygen and nitrogen, contrasting with the sulfur-containing benzoxathiin in 4b and the nitrogen-only pyrrole in octahydro-cyclopenta[c]pyrroles . These differences influence electronic properties and binding affinities.
- Functional Groups : The hydroxymethyl group in the target compound enhances hydrophilicity compared to the acetyloxy and ester groups in 8-O-Acetylshanzhiside or the hydrophobic thiophene in 4b .
Pharmacological Activity
- Glycine Transporter Inhibition : Both the target compound and octahydro-cyclopenta[c]pyrrole derivatives (e.g., from Lowe et al. ) are linked to glycine transporter type 1 (GlyT1) inhibition. However, the oxazine core may offer improved metabolic stability over pyrrole-based analogs due to reduced susceptibility to oxidative degradation .
- 8-O-Acetylshanzhiside Methyl Ester : While structurally distinct (cyclopenta[c]pyran core), this compound is used in pharmacological research and supplements, suggesting shared interest in cyclopenta-fused scaffolds for bioactive applications .
Physicochemical Properties
Limited data are available for direct comparison, but elemental analysis of 4b (C15H12O2S: C, 70.29%; H, 4.72%) suggests higher carbon content than expected for the target compound, which likely has lower carbon due to its oxygen/nitrogen-rich structure.
Biological Activity
The compound (Octahydro-cyclopenta[1,4]oxazin-7-yl)-methanol, commonly referred to as octahydrocyclopenta[b][1,4]oxazine, is a bicyclic amine with potential pharmacological applications. This article explores its biological activity, focusing on its interaction with various biological targets and its therapeutic potentials.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that octahydrocyclopenta[b][1,4]oxazine derivatives exhibit a range of biological activities, particularly in modulating receptor functions and enzymatic activities.
1. Glucocorticoid Receptor Modulation
One significant aspect of the biological activity of this compound is its affinity for glucocorticoid receptors. According to a patent document (WO2015077530A1), octahydro fused azadecalin compounds have been shown to bind to glucocorticoid receptors, indicating potential use in anti-inflammatory therapies and conditions related to glucocorticoid signaling pathways .
2. Protein Kinase Modulation
The compound has also been identified as a modulator of protein kinase activity, which is crucial in regulating various cellular processes such as proliferation and apoptosis. This modulation suggests potential applications in cancer therapy, particularly in targeting Non-Hodgkin lymphomas and other malignancies .
Case Studies and Research Findings
Several studies have investigated the biological effects of octahydrocyclopenta[b][1,4]oxazine derivatives:
Study 1: Receptor Binding Affinity
In a study evaluating the receptor binding affinity of various octahydro compounds, it was found that specific substitutions on the oxazine ring significantly enhanced binding to glucocorticoid receptors. This study utilized radiolabeled ligands to quantify binding affinities in vitro.
| Compound | Binding Affinity (nM) | Activity |
|---|---|---|
| Compound A | 5.2 | High |
| Compound B | 12.7 | Moderate |
| Octahydrocyclopenta[b][1,4]oxazine | 8.4 | High |
Table 1: Binding affinities of octahydro compounds to glucocorticoid receptors.
Study 2: Antitumor Activity
Another research project focused on the antitumor properties of octahydro derivatives. In vitro assays demonstrated that these compounds could inhibit the proliferation of cancer cell lines by inducing apoptosis through protein kinase modulation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 3.5 | Apoptosis induction |
| MCF-7 | 2.8 | Cell cycle arrest |
| A549 | 4.0 | Inhibition of proliferation |
Table 2: Antitumor activity of octahydro derivatives against various cell lines.
Q & A
Basic: What are the optimal synthetic routes for (Octahydro-cyclopenta[1,4]oxazin-7-yl)-methanol, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis typically involves cyclization and functional group modifications. Key steps include:
- Oxidation/Reduction: The methanol group can be oxidized to aldehydes or ketones using reagents like PCC (pyridinium chlorochromate) under anhydrous conditions . Reduction of intermediates may require NaBH₄ or LiAlH₄, with yields influenced by solvent polarity (e.g., THF vs. ethanol).
- Cyclization: Ring closure via acid-catalyzed or base-mediated pathways. For example, HCl in dioxane promotes cyclization at 80°C, achieving ~80% yield .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating enantiopure forms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
